1-Pentyl-1H-indole-5-carboxylic acid

Description

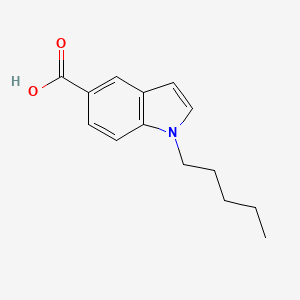

1-Pentyl-1H-indole-5-carboxylic acid is an indole derivative featuring a pentyl chain at the 1-position and a carboxylic acid group at the 5-position of the indole ring. Its molecular formula is C₁₅H₁₇NO₂, with a molecular weight of 243.26 g/mol.

Properties

Molecular Formula |

C14H17NO2 |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

1-pentylindole-5-carboxylic acid |

InChI |

InChI=1S/C14H17NO2/c1-2-3-4-8-15-9-7-11-10-12(14(16)17)5-6-13(11)15/h5-7,9-10H,2-4,8H2,1H3,(H,16,17) |

InChI Key |

NZHMMQLYQBMWOT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1C=CC2=C1C=CC(=C2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 1-Pentyl-1H-indole-5-carboxylic acid with analogous indole derivatives:

Key Observations:

- Substituent Effects: The pentyl chain in this compound increases molecular weight and lipophilicity compared to the methyl analog, likely enhancing lipid solubility but reducing water solubility . The 5-carboxylic acid group distinguishes it from Methyl-1-pentyl-1H-indole-3-carboxylate, where the ester group at the 3-position is associated with cannabinoid receptor binding .

Positional Isomerism :

- The 5-carboxylic acid vs. 3-carboxylate substitution (as in Methyl-1-pentyl-1H-indole-3-carboxylate) demonstrates how electronic distribution across the indole ring affects reactivity and bioactivity. The 5-position may direct interactions toward different receptor sub-sites compared to the 3-position .

Q & A

Q. What are the recommended synthetic routes for 1-Pentyl-1H-indole-5-carboxylic acid, and what critical reaction conditions must be optimized?

Synthesis typically involves multi-step procedures, such as alkylation of the indole nitrogen followed by carboxylation. Critical conditions include:

- Temperature control : Reflux in acetic acid (AcOH) for cyclization or condensation steps, as seen in analogous indole syntheses .

- Catalysts : Use of sodium acetate to facilitate imine formation or cyclization reactions .

- Purification : Column chromatography or recrystallization to isolate the final product.

Methodological Tip : Monitor reaction progress via thin-layer chromatography (TLC) and confirm intermediate structures using -NMR.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- X-ray crystallography : For definitive structural elucidation, use SHELX software (e.g., SHELXL for refinement) to resolve bond lengths and angles .

- NMR spectroscopy : - and -NMR to confirm substituent positions (e.g., pentyl chain at N1, carboxylic acid at C5) .

- IR spectroscopy : Identify carboxylic acid C=O stretches (~1700 cm) and N-H indole vibrations (~3400 cm).

Q. Table 1: Key Spectroscopic Parameters

| Technique | Target Signal | Expected Value/Feature |

|---|---|---|

| -NMR | Pentyl chain protons (CH) | δ 1.2–1.6 (m), δ 4.2–4.5 (t, N-CH) |

| -NMR | Carboxylic acid carbonyl | δ ~170 ppm |

| IR | C=O stretch | ~1700 cm |

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, face shields, and EN 166-compliant safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and synthesis steps to minimize inhalation risks.

- Waste Disposal : Follow institutional guidelines for hazardous organic waste, as recommended in Safety Data Sheets .

Note : No occupational exposure limits are established, but assume acute toxicity until proven otherwise .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermal stability data for this compound?

- Experimental Design :

- Data Analysis : Use Arrhenius plots to extrapolate degradation rates under accelerated conditions.

Key Consideration : Batch impurities (e.g., unreacted precursors) may artificially lower observed stability .

Q. What strategies mitigate batch-to-batch variability during synthesis?

- Process Optimization :

- Quality Control :

- Implement inline -NMR for real-time monitoring of intermediate formation.

- Validate final product purity via HPLC-UV/ELSD (>95% purity threshold) .

Case Study : Analogous indole derivatives showed reduced variability when reaction moisture levels were controlled .

Q. How should contradictory data in pharmacological studies (e.g., receptor binding vs. cellular activity) be addressed?

- Methodological Validation :

- Replicate assays under identical conditions (e.g., cell line, buffer pH) to isolate variables.

- Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays).

- Statistical Analysis : Apply ANOVA to identify outliers or systematic errors. Cross-validate with independent datasets .

Example : Inconsistent activity data for indole derivatives were resolved by identifying solvent-dependent aggregation .

Q. What experimental approaches are suitable for ecological impact assessment of this compound?

- Tiered Testing :

- Acute toxicity : Use Daphnia magna or algae growth inhibition assays (OECD 202/201).

- Biodegradation : Perform OECD 301B tests to assess microbial breakdown.

- Data Gaps : Current Safety Data Sheets lack ecotoxicological data; prioritize testing based on structural analogs .

Recommendation : Collaborate with environmental chemistry labs to design longitudinal soil mobility studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.